molecular formula C11H14O2 B6357988 2,3-Dimethyl-4-ethoxybenzaldehyde CAS No. 883536-41-2

2,3-Dimethyl-4-ethoxybenzaldehyde

Cat. No.: B6357988
CAS No.: 883536-41-2
M. Wt: 178.23 g/mol
InChI Key: MZMCAAMUAGMBPT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-ethoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and an ethoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Properties

IUPAC Name

4-ethoxy-2,3-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-6-5-10(7-12)8(2)9(11)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMCAAMUAGMBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-ethoxybenzaldehyde typically involves the ethylation of 2,3-dimethylbenzaldehyde. One common method is the Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzaldehyde reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis Intermediate
2,3-Dimethyl-4-ethoxybenzaldehyde serves as a versatile intermediate in organic synthesis. It is utilized in the production of various aromatic compounds, including dyes and fragrances. Its structural properties allow it to undergo several chemical transformations, making it valuable in synthesizing more complex molecules .

1.2 Synthesis of Antioxidants and Neuroprotective Agents
Recent studies have highlighted the potential of derivatives of this compound in developing multitarget directed ligands (MTDLs) with antioxidant and neuroprotective properties. These compounds have shown promise in blocking calcium channels and exhibiting neuroprotection against oxidative stress, which is crucial for conditions such as Alzheimer's disease .

Pharmaceutical Applications

2.1 Anticancer Research
Compounds derived from this compound have been investigated for their anticancer properties. For instance, research has indicated that certain derivatives can inhibit kinases associated with cancer progression, demonstrating potential as therapeutic agents against glioblastoma . The ability to modify the aldehyde group allows for the creation of targeted therapies that can selectively inhibit tumor growth.

2.2 Antitubercular Activity
The compound has also been explored for its antitubercular activity. Studies indicate that modifications to the benzaldehyde structure can enhance efficacy against tuberculosis bacteria, addressing a significant global health challenge .

Agrochemical Applications

3.1 Insect Repellents and Pesticides
Due to its aromatic properties, this compound is being investigated for use in developing insect repellents and pesticides. The compound's efficacy in repelling pests could lead to safer agricultural practices by reducing reliance on synthetic chemicals .

Case Studies and Research Findings

Study Focus Findings
Study on AntioxidantsDevelopment of MTDLsCompounds showed significant neuroprotection and antioxidant activity, making them candidates for Alzheimer's treatment .
Anticancer ActivityInhibition of KinasesDerivatives exhibited potent inhibitory effects on glioma cell lines, suggesting potential as anticancer agents .
Antitubercular ResearchEfficacy Against TBModifications led to enhanced activity against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-ethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-4-ethoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and make it suitable for a wide range of chemical transformations and applications .

Biological Activity

2,3-Dimethyl-4-ethoxybenzaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant effects, neuroprotective capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by the presence of an ethoxy group and two methyl substituents on the benzene ring. Its molecular formula is C11H14O2, and it exhibits properties typical of aldehydes, such as reactivity towards nucleophiles.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

  • Study Findings : In a comparative analysis of various compounds, this compound demonstrated a notable ability to scavenge free radicals. It was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the antioxidant capacity in Trolox equivalents (TE). The compound exhibited an ORAC value comparable to that of known antioxidants like melatonin .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in vitro using human neuronal cell lines.

  • Mechanism of Action : The compound appears to exert its neuroprotective effects by inhibiting calcium influx into cells, which is crucial for preventing excitotoxicity—a pathological process that can lead to neuronal death. In a study assessing various derivatives, this compound was highlighted for its ability to reduce neuronal cell death induced by oxidative stress agents such as hydrogen peroxide .

Antimicrobial Activity

While primarily studied for its antioxidant and neuroprotective properties, there is emerging evidence suggesting that this compound may also possess antimicrobial activity.

Case Studies

  • Neuroprotection in SH-SY5Y Cells : A study evaluated the protective effects of this compound on SH-SY5Y cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Antioxidant Comparison : The antioxidant capacity of this compound was compared with other compounds in a series of assays. It was found to have superior or comparable activity against free radicals compared to several known antioxidants .

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